3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-YL]-1-azabicyclo[2.2.2]octan-3-OL
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Overview
Description
3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-YL]-1-azabicyclo[222]octan-3-OL is a complex organic compound that features a unique combination of a thiadiazole ring and a bicyclic octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-YL]-1-azabicyclo[2.2.2]octan-3-OL typically involves the formation of the thiadiazole ring followed by the introduction of the bicyclic octane structure. One common method involves the reaction of a butylsulfanyl-substituted thiadiazole with a bicyclic octane derivative under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-YL]-1-azabicyclo[2.2.2]octan-3-OL can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The butylsulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-YL]-1-azabicyclo[2.2.2]octan-3-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-YL]-1-azabicyclo[2.2.2]octan-3-OL involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The bicyclic structure may enhance the compound’s stability and bioavailability, making it more effective in its applications .
Comparison with Similar Compounds
Similar Compounds
3-(3-Butoxy-1,2,5-thiadiazol-4-yl)pyridine: Shares the thiadiazole ring but has a different substituent and overall structure.
1,4-Diazabicyclo[2.2.2]octane (DABCO): Similar bicyclic structure but lacks the thiadiazole ring.
Uniqueness
3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-YL]-1-azabicyclo[2.2.2]octan-3-OL is unique due to its combination of a thiadiazole ring and a bicyclic octane structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
189184-08-5 |
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Molecular Formula |
C13H21N3OS2 |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
3-(4-butylsulfanyl-1,2,5-thiadiazol-3-yl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C13H21N3OS2/c1-2-3-8-18-12-11(14-19-15-12)13(17)9-16-6-4-10(13)5-7-16/h10,17H,2-9H2,1H3 |
InChI Key |
ZXNMDYMZNJMEGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NSN=C1C2(CN3CCC2CC3)O |
Origin of Product |
United States |
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